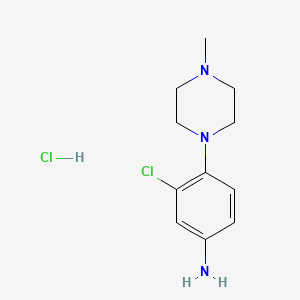

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGALTJHGPZGBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583271 | |

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052538-72-3 | |

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride: A Key Intermediate in Modern Oncology

This guide provides a comprehensive technical overview of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, a critical building block in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's chemical properties, synthesis, characterization, and its pivotal role in the creation of targeted cancer therapeutics.

Introduction: The Strategic Importance of a Substituted Aniline

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutic agents. This compound has emerged as a compound of significant interest due to its unique structural features that make it a versatile intermediate in the synthesis of complex bioactive molecules.[1] Its applications span various research areas, with a pronounced impact on neuropharmacology and oncology.[1] The presence of a substituted aniline core, a chloro-substituent, and a methylpiperazine moiety provides a trifecta of functionalities that can be strategically manipulated to fine-tune the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

This guide will provide an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and applications, particularly its role as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, alectinib.

Physicochemical Properties: A Foundation for Application

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and suitability for various synthetic transformations.

Core Chemical Identity

A thorough understanding of the compound's basic chemical identity is the starting point for any scientific investigation.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1052538-72-3 | [2] |

| Free Base CAS Number | 16154-72-6 | [3][4] |

| Molecular Formula | C₁₁H₁₇Cl₂N₃ | [1][2] |

| Molecular Weight | 262.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

Solubility and Solution Behavior

As a hydrochloride salt, the compound's solubility is pH-dependent. It exhibits enhanced solubility in acidic aqueous solutions due to the protonation of the amine functionalities. This characteristic is crucial for its use in various reaction conditions and for its potential formulation into aqueous-based solutions for biological screening.

Structural and Stereochemical Aspects

The molecule's three-dimensional structure dictates its interaction with other molecules. The piperazine ring typically adopts a stable chair conformation.[1] The chloro- and amino- substituents on the aniline ring create a specific electronic environment that influences its reactivity in subsequent synthetic steps.

Synthesis and Manufacturing: Crafting a Crucial Intermediate

The synthesis of this compound can be achieved through several strategic routes. The choice of a particular method often depends on factors such as scale, cost, and desired purity.

Common Synthetic Pathways

Two prevalent methods for the synthesis of the core aniline structure are Nucleophilic Aromatic Substitution (SNAAr) and Palladium-Catalyzed Cross-Coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAAr): This approach often begins with a suitably activated aromatic ring, such as a nitro-substituted chlorobenzene. The electron-withdrawing nitro group facilitates the displacement of a halide by N-methylpiperazine. The nitro group is then subsequently reduced to the aniline.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide (e.g., a dihalobenzene) and N-methylpiperazine. This method is often favored for its high efficiency and functional group tolerance.[1]

Experimental Protocol: Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (Free Base) via Nitro Group Reduction

This protocol is based on a reported synthesis and serves as a representative example.[3]

Materials:

-

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

-

Methanol

-

Platinum(IV) oxide (catalyst)

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

Dissolve 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (13.5 g, 52.8 mmol) in methanol (200 mL).[3]

-

Add platinum(IV) oxide (0.120 g, 0.528 mmol) as the catalyst.[3]

-

Evacuate the reaction vessel and backfill with hydrogen gas (repeat twice).[3]

-

Stir the reaction mixture under a hydrogen atmosphere for 48 hours.[3]

-

Upon reaction completion, filter the crude mixture through a pad of diatomaceous earth, washing the filter cake with methanol.[3]

-

Concentrate the filtrate to yield 1-(4-amino-2-chlorophenyl)-4-methylpiperazine as an orange solid.[3]

Formation of the Hydrochloride Salt

The final step in preparing the title compound involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid.

Experimental Protocol: General Procedure for Hydrochloride Salt Formation

-

Dissolve the synthesized 3-Chloro-4-(4-methylpiperazin-1-yl)aniline free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether).

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the stirred solution of the free base.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthetic Workflow Diagram

Caption: Common synthetic routes to this compound.

Spectroscopic Characterization: Confirming Molecular Identity

Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum of the free base, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, in methanol-d4 has been reported with the following characteristic chemical shifts (δ) in ppm: 2.35 (s, 3H, N-CH₃), 2.62 (br. s., 4H, piperazine-H), 2.95 (br. s., 4H, piperazine-H), 6.63 (dd, J = 8.53, 2.76 Hz, 1H, Ar-H), 6.75-6.81 (m, 1H, Ar-H), and 6.90-6.97 (m, 1H, Ar-H).[3] For the hydrochloride salt, the piperazine ring protons are expected to appear in the range of δ 2.5-3.5 ppm, and the aromatic protons between δ 6.5-7.5 ppm.[1] The exact shifts for the hydrochloride salt can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion: For the free base, the protonated molecular ion [M+H]⁺ is observed at m/z 226.[3]

-

Fragmentation Pattern: The fragmentation of N-arylpiperazines is characterized by cleavage of the C-N bonds of the piperazine ring and the bond between the piperazine and the aromatic ring.[5] A common fragmentation pathway for N-methylpiperazine-containing compounds is the neutral loss of the N-methylpiperazine moiety.

Caption: Predicted mass spectrometry fragmentation of the free base.

Application in Drug Discovery: The Alectinib Story

The primary application of this compound in modern drug discovery is as a key starting material for the synthesis of alectinib .

Alectinib: A Targeted Cancer Therapy

Alectinib (marketed as Alecensa) is a highly potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK).[6] It is used for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[6] The ALK gene can undergo rearrangements, leading to the formation of a fusion protein that drives tumor growth. Alectinib functions by blocking the kinase activity of the ALK fusion protein, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.

The Role of the Intermediate in Alectinib Synthesis

3-Chloro-4-(4-methylpiperazin-1-yl)aniline serves as a crucial building block that is incorporated into the final structure of alectinib. Its aniline nitrogen is used to form a key bond during the synthesis, and the chloro- and methylpiperazine moieties are integral parts of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties. Several synthetic routes to alectinib have been published, many of which utilize this key intermediate.

Alectinib's Mechanism of Action Signaling Pathway

Caption: Simplified signaling pathway inhibited by alectinib.

Safety and Handling: A Researcher's Responsibility

-

General Hazards: Chloroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid Measures: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]

-

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations.

Conclusion: A Versatile Building Block for Innovation

This compound stands as a testament to the importance of well-designed chemical intermediates in the advancement of medicine. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and highly effective therapeutic agents like alectinib. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or drug development professional working in this exciting and impactful field.

References

-

This compound (CAS No. 1052538-72-3) SDS. (n.d.). Available from: [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Available from: [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Available from: [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

p-Aminotetraphenylmethane. (n.d.). Organic Syntheses Procedure. Available from: [Link]

-

3-chloro-4-(4-methylpiperazin-1-yl)aniline chemical label. (n.d.). ECHA. Available from: [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报. Available from: [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Alectinib Synthesis through Formal α-Arylation of Enone. (2025-08-24). Researcher.Life. Available from: [Link]

-

Alectinib Synthesis through Formal α-Arylation of Enone. (2025-09-05). PubMed. Available from: [Link]

- Process for preparing alectinib or a pharmaceutically acceptable salt thereof. (n.d.). Google Patents.

- Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. Available from: [Link]

-

Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. (2021-02-15). ResearchGate. Available from: [Link]

-

4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. Available from: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed. Available from: [Link]

-

Mass Spectrometry - Fragmentation. (2014-01-30). YouTube. Available from: [Link]

-

3-Chloro-4-methylaniline. (n.d.). PubChem. Available from: [Link]

Sources

- 1. Buy this compound | 1052538-72-3 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6 [chemicalbook.com]

- 4. chemical-label.com [chemical-label.com]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. medkoo.com [medkoo.com]

A Comprehensive Technical Guide to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride (CAS number 16154-72-6): A Key Building Block in Modern Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, bearing the CAS number 16154-72-6 for its free base form, is a pivotal intermediate in the synthesis of numerous targeted therapies, most notably tyrosine kinase inhibitors (TKIs). This guide provides a thorough technical examination of its chemical properties, synthesis, and applications, emphasizing its integral role in the development of groundbreaking cancer therapeutics such as Imatinib. We will delve into its function as a key pharmacophore, present detailed synthetic and analytical protocols, and offer practical insights for its safe handling and utilization in research and development. This document aims to be an essential resource for scientists and professionals in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of a Versatile Intermediate

The field of modern pharmacology, particularly in oncology, has been transformed by the emergence of targeted therapies. These agents are engineered to interact with specific molecular targets that drive cancer cell growth, a stark contrast to traditional cytotoxic chemotherapy. Small molecule kinase inhibitors are at the forefront of this revolution, and a critical component in the construction of many of these vital medicines is the aniline derivative, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.

Its principal claim to fame is its status as a key precursor to Imatinib (Gleevec), a first-in-class TKI that has redefined the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] The molecular structure of this aniline derivative offers an ideal scaffold, positioning the necessary functional groups in the precise spatial arrangement required to assemble the complex architecture of Imatinib and related inhibitors. A deep understanding of this compound's properties and reactivity is therefore crucial for chemists aiming to innovate within this therapeutic area.

Physicochemical Properties and Characterization

A comprehensive grasp of a starting material's physicochemical properties is fundamental to achieving successful and reproducible synthetic outcomes.

| Property | Value | Source |

| CAS Number | 16154-72-6 (free base) | [3] |

| Molecular Formula | C₁₁H₁₆ClN₃ (free base) | [3][4][5] |

| Molecular Weight | 225.72 g/mol (free base) | [4][5] |

| Appearance | White to off-white or yellow crystalline powder | [4][6] |

| Purity | Typically ≥95% (by HPLC) | [4] |

| Solubility | pH-dependent; soluble in acidic aqueous solutions, DMSO, and Methanol. | [6] |

| Boiling Point | 382.135 °C at 760 mmHg (predicted) | [4] |

| Density | 1.207 g/cm³ (predicted) | [4] |

Analytical Characterization:

To verify the identity and purity of this compound, a suite of analytical techniques is indispensable.

-

High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment. A common method involves a C18 reverse-phase column with a gradient elution, using a mobile phase of acetonitrile and water, often with an acid modifier like formic or trifluoroacetic acid to ensure sharp peaks for the amine.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural confirmation. The proton NMR spectrum for the free base typically shows characteristic signals for the aromatic protons, the piperazine ring protons, and the N-methyl group.[9]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base.[6][9]

-

Gas Chromatography (GC): GC can also be employed for analysis, particularly for identifying volatile impurities.

Synthesis and Mechanism

The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a well-established process, though it requires meticulous control over reaction conditions to maximize yield and purity. A representative synthetic route is detailed below.

Workflow: Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Caption: A common synthetic pathway for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.

Experimental Protocol: Synthesis [9][10][11]

-

Nucleophilic Aromatic Substitution (SNAr):

-

Rationale: The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, facilitating the displacement of the halide (chloro or fluoro) at the 4-position by the secondary amine of 1-methylpiperazine. The reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures.

-

Procedure:

-

Dissolve 2-chloro-4-fluoronitrobenzene or a similar starting material and 1-methylpiperazine in N,N-dimethylformamide (DMF).

-

Heat the reaction mixture, for instance, at 90 °C, for several hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product, 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine, is typically precipitated by adding water, then filtered and dried.

-

-

-

Reduction of the Nitro Group:

-

Rationale: The nitro group is reduced to the primary amine to yield the final aniline product. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the intermediate from the previous step in a suitable solvent like methanol.

-

Add a catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere, often by stirring under a hydrogen balloon or in a hydrogenation apparatus, for an extended period (e.g., 48 hours).

-

After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of celite or diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.

-

-

-

Hydrochloride Salt Formation (Optional but Recommended):

-

Rationale: The free aniline base can be converted to its hydrochloride salt to improve its stability, crystallinity, and handling characteristics.

-

Procedure:

-

Dissolve the aniline base in a suitable solvent like isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol).

-

The hydrochloride salt will precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

-

Application in Drug Discovery: The Imatinib Case Study

The primary application of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is as a key building block in the synthesis of Imatinib.[12]

Imatinib Synthesis Workflow

Caption: Simplified condensation reaction involving the aniline to form an Imatinib precursor.

In the synthesis of Imatinib, the aniline nitrogen of our title compound acts as a nucleophile, participating in a condensation reaction with an activated pyrimidine derivative. This step forms a crucial part of the Imatinib backbone. The 4-(4-methylpiperazin-1-yl) moiety is a vital pharmacophoric element that enhances aqueous solubility and provides key interactions within the ATP-binding pocket of the Bcr-Abl kinase.[1] The chlorine atom helps to fine-tune the electronic properties of the aniline ring, which can influence the binding affinity and overall conformation of the final drug molecule.

Safety, Handling, and Storage

Proper safety measures are critical when working with 3-Chloro-4-(4-methylpiperazin-1-yl)aniline and its hydrochloride salt.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[13][15][16] It may also cause an allergic skin reaction and serious eye damage.[13] Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][16] Avoid creating dust.[17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][16]

-

First Aid: In case of contact, wash the skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[13][16][17]

Conclusion

This compound is far more than a simple chemical intermediate; it is a foundational element in the architecture of modern targeted cancer therapies. Its well-defined structure and reactivity have been instrumental in the large-scale synthesis of Imatinib and continue to inspire the design of next-generation kinase inhibitors. A thorough understanding of its synthesis, properties, and applications is indispensable for any researcher or institution dedicated to the discovery of novel therapeutics. This guide has endeavored to provide a detailed and practical overview to aid in these critical efforts.

References

- Chem-Supply. (n.d.). Safety Data Sheet: this compound.

- Smolecule. (2023, August 15). This compound.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.

- BuyersGuideChem. (n.d.). Supplier CAS No 16154-72-6.

- ECHA. (n.d.). Chemical Label: 3-chloro-4-(4-methylpiperazin-1-yl)aniline. Retrieved from the European Chemicals Agency website.

- ChemicalBook. (2025, July 24). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE (CAS 16154-72-6).

- Fisher Scientific. (2010, September 20). Safety Data Sheet: m-Chloroaniline.

- Alfa Chemistry. (n.d.). CAS 16154-72-6 Benzenamine,3-chloro-4-(4-methyl-1-piperazinyl)-.

- Finetech Chem. (n.d.). CAS:16154-72-6 FT-0650788 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE.

- Loba Chemie. (n.d.). Material Safety Data Sheet: 3-chloro aniline 98%.

- Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. 17(4).

- MySkinRecipes. (n.d.). This compound.

- New Drug Approvals. (2014, September 10). Imatinib.

- ResearchGate. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3).

- Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.

- Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.

- NIH - PMC. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.

- BenchChem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.

- International Journal of Novel Research and Development. (2023, October 10).

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- SciSpace. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O.

- U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

- BenchChem. (n.d.). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sources

- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Supplier CAS No 16154-72-6 - BuyersGuideChem [buyersguidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS:16154-72-6 FT-0650788 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE Product Detail Information [finetechchem.com]

- 6. Buy this compound | 1052538-72-3 [smolecule.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. chemical-label.com [chemical-label.com]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 17. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride

This guide provides an in-depth exploration of the synthetic pathways for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride (C₁₁H₁₇Cl₂N₃), a key intermediate in pharmaceutical development, particularly in neuropharmacology and oncology.[1][2] We will dissect the prevalent synthetic strategies, offering insights into the causality behind experimental choices, ensuring scientific integrity, and providing actionable protocols for research and development professionals.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway is often dictated by factors such as starting material availability, scalability, cost, and desired purity profile. The most prominent and industrially relevant method is the Nucleophilic Aromatic Substitution (SNAr) pathway, valued for its straightforward execution.[1] Alternative advanced methods, such as the Buchwald-Hartwig amination, offer high efficiency and are also considered.[1]

A generalized workflow for the primary synthesis route is depicted below:

Caption: Generalized workflow for the synthesis of the target compound.

The Core Synthesis Pathway: SNAr and Reduction

This two-step approach is the most widely documented and practiced method. It leverages the principles of aromatic chemistry to construct the target molecule efficiently.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the SNAr reaction, where the piperazine moiety is introduced onto the aromatic ring. The reaction typically involves a starting material like 5-chloro-2-nitroaniline or a related di-substituted benzene. The electron-withdrawing nitro group is critical as it activates the aromatic ring towards nucleophilic attack by the secondary amine of 1-methylpiperazine.[1]

The general mechanism proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to the product with the expulsion of a leaving group (e.g., a chloride or fluoride ion).

Sources

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride

Executive Summary

This document provides a comprehensive technical guide on the hypothesized mechanism of action of this compound. As this compound is not extensively characterized in publicly available literature, this guide leverages principles of medicinal chemistry and structural biology to posit a plausible mechanism based on its structural similarity to known kinase inhibitors. We will explore its likely molecular targets, the downstream signaling pathways it may modulate, and provide detailed, field-proven experimental protocols to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar novel chemical entities.

Introduction: A Structurally-Informed Hypothesis

The chemical structure of this compound presents key pharmacophoric features reminiscent of a class of potent therapeutic agents: the tyrosine kinase inhibitors (TKIs). Specifically, the substituted aniline core is a common scaffold found in numerous ATP-competitive inhibitors of kinases that are crucial in oncogenic signaling.

Our central hypothesis is that this compound functions as an ATP-competitive inhibitor of specific tyrosine kinases, leading to the downregulation of key cellular proliferation and survival pathways. This hypothesis is predicated on the structural resemblance to compounds known to target kinases such as Abl, Src family kinases (SFKs), and c-Kit. The strategic placement of the chloro and methylpiperazinyl moieties suggests a design intended to occupy the ATP-binding pocket of these kinases with high affinity and specificity.

Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling

We propose that this compound primarily targets the ATP-binding site of constitutively active or overexpressed tyrosine kinases. By occupying this site, the compound would prevent the binding of ATP, thereby inhibiting the autophosphorylation and activation of the kinase and the subsequent phosphorylation of its downstream substrates.

Primary Hypothesized Molecular Targets

Based on structural analogy to known TKIs, the following are proposed as high-probability primary targets:

-

Abl Kinase: Particularly the aberrant Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). The aniline scaffold is a well-established motif for targeting the Abl kinase domain.

-

Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases (including Src, Lyn, Fyn, and Lck) are often overactive in solid tumors and are implicated in metastasis and therapeutic resistance.

-

c-Kit: A receptor tyrosine kinase whose mutations and overexpression are driving forces in gastrointestinal stromal tumors (GIST) and certain types of leukemia.

Downstream Signaling Pathway Modulation

Inhibition of these primary targets would lead to the attenuation of several critical downstream signaling cascades:

-

RAS/MAPK Pathway: This pathway is central to cell proliferation, and its activation is often dependent on upstream signaling from receptor and non-receptor tyrosine kinases. Inhibition of the primary targets would lead to decreased phosphorylation of key components like MEK and ERK.

-

PI3K/Akt/mTOR Pathway: A critical pathway for cell survival, growth, and metabolism. By inhibiting the upstream kinases, our hypothesized compound would reduce the activation of Akt and mTOR, thereby promoting apoptosis in cancer cells.

-

STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are key effectors of many tyrosine kinase signaling pathways. Their inhibition would lead to changes in the expression of genes involved in cell cycle progression and survival.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action, highlighting the primary targets and the downstream pathways affected.

Caption: Hypothesized signaling pathway inhibition by the compound.

Experimental Validation: A Roadmap

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and logical path from broad kinase profiling to specific cellular effects.

In Vitro Kinase Profiling

The first step is to determine the kinase inhibitory profile of the compound. This will identify the primary targets and provide a measure of selectivity.

Protocol: In Vitro Kinase Panel Screen

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

-

Assay Choice: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Select a panel that includes a broad range of tyrosine and serine/threonine kinases, with a particular focus on Abl, Src family kinases, and c-Kit.

-

Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential targets.

-

IC50 Determination: For any kinase showing significant inhibition (>50%) in the primary screen, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). This involves a 10-point serial dilution of the compound.

-

Data Analysis: The raw data (e.g., luminescence, fluorescence) is converted to percent inhibition relative to controls. The IC50 values are then calculated using a non-linear regression model (sigmoidal dose-response).

| Parameter | Description |

| Compound | This compound |

| Assay Type | In vitro kinase assay (e.g., ADP-Glo™, Z'-LYTE™) |

| Kinase Panel | Comprehensive panel including Abl, Src, Lyn, Fyn, Lck, c-Kit, PDGFR, VEGFR |

| Primary Screen | Single concentration (10 µM) to identify hits |

| IC50 Determination | 10-point dose-response curve for hits from the primary screen |

| Data Output | Percent inhibition at 10 µM; IC50 values for potent hits |

Cellular Assays to Confirm Target Engagement

Once primary targets are identified, the next step is to confirm that the compound can inhibit these targets in a cellular context and elicit a biological response.

Protocol: Cell Viability and Proliferation Assay

-

Cell Line Selection: Choose cell lines whose survival is known to be dependent on the primary target kinases identified in the in vitro screen. For example:

-

K-562 (CML, Bcr-Abl dependent)

-

MV-4-11 (AML, FLT3-ITD dependent, often sensitive to c-Kit inhibitors)

-

A-431 (Epidermoid carcinoma, EGFR overexpressing, good for assessing broader RTK inhibition)

-

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) and measure the signal on a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Target Phosphorylation Analysis by Western Blot

To directly demonstrate that the compound is inhibiting the hypothesized target in cells, we can assess the phosphorylation status of the kinase and its key downstream substrates.

Protocol: Western Blot for Phospho-Kinase Levels

-

Cell Treatment and Lysis: Treat the selected cell lines with the compound at concentrations around the GI50 for a short duration (e.g., 1-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Probe the membranes with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-Abl, phospho-Src) and a key downstream substrate (e.g., phospho-CrkL for Abl, phospho-ERK for the MAPK pathway).

-

Strip and re-probe the membranes with antibodies for the total protein levels of the respective targets to ensure equal loading.

-

-

Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody and image the blot. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental validation process.

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of oncogenic tyrosine kinases. The experimental roadmap detailed in this guide provides a robust framework for validating this hypothesis, from broad-based profiling to specific cellular target engagement. Successful validation would position this compound as a promising lead for further preclinical and clinical development. Future studies could explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo cancer models.

References

- Note: The following references are provided as examples of authoritative sources for the methodologies and concepts discussed. They do not refer to the specific compound "3-Chloro-4-(4-methylpiperazin-1-yl)

-

Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinases and Bcr-Abl. Source: Proceedings of the National Academy of Sciences of the United States of America. URL: [Link]

-

Title: The Bcr-Abl Tyrosine Kinase Inhibitor Imatinib and Its Use in Chronic Myeloid Leukemia. Source: Journal of the National Cancer Institute. URL: [Link]

-

Title: Western Blotting: An Introduction. Source: Bio-Rad Laboratories. URL: [Link]

The Biological Versatility of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 3-chloro-4-(4-methylpiperazin-1-yl)aniline core has emerged as one such scaffold, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of oncology. Its unique combination of a substituted aniline and a methylpiperazine moiety provides a versatile platform for designing potent and selective modulators of key cellular signaling pathways.

This technical guide offers an in-depth exploration of the biological activities associated with derivatives of 3-chloro-4-(4-methylpiperazin-1-yl)aniline. We will delve into the mechanistic basis of their action, provide detailed experimental protocols for their evaluation, and present a framework for their rational design and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.

Mechanism of Action: Targeting the Engines of Cell Growth and Survival

Derivatives of 3-chloro-4-(4-methylpiperazin-1-yl)aniline primarily exert their biological effects through the modulation of protein kinases, a family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including proliferation, survival, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The 4-anilinoquinazoline scaffold, which can be synthesized from 3-chloro-4-(4-methylpiperazin-1-yl)aniline, is a well-established pharmacophore for kinase inhibition.[3] The aniline portion of the molecule often acts as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[2] The 3-chloro substituent can influence the electronic properties and conformation of the aniline ring, potentially enhancing binding affinity and selectivity. The 4-(4-methylpiperazin-1-yl) group typically extends into a more solvent-exposed region, providing an opportunity for further modification to fine-tune pharmacokinetic properties and target specific sub-pockets within the kinase domain.

A primary focus of research into these derivatives has been their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases (RTKs).[3][4] Overexpression or constitutive activation of EGFR is a driving force in the progression of numerous cancers.[5] By blocking the ATP-binding site of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and survival.[1][6]

Furthermore, the induction of apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their anticancer effects.[7] By inhibiting pro-survival signaling pathways, these derivatives can tip the cellular balance towards apoptosis, leading to the elimination of cancer cells.

Key Signaling Pathways

The following diagrams illustrate the critical signaling pathways often modulated by 3-chloro-4-(4-methylpiperazin-1-yl)aniline derivatives.

Quantitative Biological Activity

The following table summarizes the reported in vitro anticancer activity of various derivatives that share structural similarities with the 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold. This data provides a valuable reference for structure-activity relationship (SAR) studies and highlights the potential for potent anticancer activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxalinyl-piperazine derivatives | Various human cancer cells | 0.011 - 0.021 | [7] |

| 4-Methylbenzamide derivatives | K562 (leukemia) | 2.27 - 2.53 | [1] |

| 4-Methylbenzamide derivatives | HL-60 (leukemia) | 1.42 - 1.52 | [1] |

| 4-Methylbenzamide derivatives | OKP-GS (renal carcinoma) | 4.56 | [1] |

| Indole carboxamide derivative ((S)-1) | HCT116 (colon carcinoma) | 7.1 | [8] |

| Arylpiperazine derivative | LNCaP (prostate cancer) | 3.67 | [7] |

| 1,2,4-Triazine sulfonamide derivative | DLD-1 (colon cancer) | 3.4 | [9] |

| 1,2,4-Triazine sulfonamide derivative | HT-29 (colon cancer) | 3.9 | [9] |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay.

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Add the kinase and substrate mixture to each well of the 384-well plate.

-

Add the serially diluted test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.[3]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls and determine the IC₅₀ value using appropriate software.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of the test compounds on a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.[10]

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).[10]

-

Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[10][11]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its proven ability to serve as a foundation for potent kinase inhibitors and inducers of apoptosis underscores its significance in the field of oncology drug discovery. The structure-activity relationships of its derivatives are beginning to be understood, providing a rational basis for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on several key aspects:

-

Expansion of the Target Space: While much of the focus has been on RTKs, screening campaigns against a broader panel of kinases could uncover novel and unexpected activities.

-

Structure-Based Drug Design: The use of X-ray crystallography and computational modeling will be instrumental in elucidating the precise binding modes of these inhibitors and guiding the design of more potent and selective analogues.

-

Optimization of Pharmacokinetic Properties: A systematic investigation of how modifications to the scaffold affect absorption, distribution, metabolism, and excretion (ADME) will be crucial for translating in vitro potency into in vivo efficacy.

-

Combination Therapies: Exploring the synergistic effects of these derivatives with existing anticancer agents could lead to more effective treatment regimens and overcome mechanisms of drug resistance.

By continuing to explore the rich chemical space accessible from the 3-chloro-4-(4-methylpiperazin-1-yl)aniline core, the scientific community is well-positioned to develop innovative and impactful medicines for the treatment of cancer and other diseases.

References

- [Reference to a general review on apoptosis signaling]

- [Reference to a general review on apoptosis signaling]

- [Reference to a review on PI3K/Akt signaling in cancer]

- [Reference to a review on PI3K/Akt signaling in cancer]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. Available at: [Link]

- [Reference to a general review on privileged scaffolds in medicinal chemistry]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). MDPI. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). PMC. Available at: [Link]

- [Reference to a general review on apoptosis signaling]

- [Reference to a general review on apoptosis signaling]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed. Available at: [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2022). MDPI. Available at: [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]

-

EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Available at: [Link]

- [Reference to a general review on apoptosis signaling]

- [Reference to a general review on apoptosis signaling]

- [Reference to a general review on apoptosis signaling]

- [Reference to a general review on apoptosis signaling]

- [Reference to a general review on apoptosis signaling]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

Topic: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride as a Kinase Inhibitor Scaffold

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein kinases, orchestrating a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment.[3] At the heart of many successful kinase inhibitors lies a "privileged scaffold" - a core molecular framework that provides a structural foundation for high-affinity binding to the ATP pocket. This guide provides a detailed technical overview of 3-chloro-4-(4-methylpiperazin-1-yl)aniline, a key aniline-based scaffold. We will explore its synthesis, physicochemical properties, and the mechanistic rationale for its efficacy. Through case studies of seminal drugs like Imatinib and Dasatinib, we will illustrate its application in drug design. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of novel inhibitors derived from this scaffold, from initial biochemical assays to cellular validation and structural elucidation.

The Kinase Target Class: A Primer

The human genome contains over 500 protein kinases, collectively known as the kinome.[4] These enzymes regulate cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process called phosphorylation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where mutated or overexpressed kinases can drive uncontrolled cell growth and proliferation.[2][5] Consequently, kinases are a major focus for therapeutic intervention.[1] Small molecule kinase inhibitors, which typically function by competing with ATP for the enzyme's active site, have emerged as a highly successful class of targeted therapies.[6]

The 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Scaffold: A Privileged Core

The compound 3-chloro-4-(4-methylpiperazin-1-yl)aniline is a versatile building block in pharmaceutical chemistry, recognized for its utility as a scaffold in developing new therapeutic agents, especially in oncology.[7] Its structure incorporates several key features that make it an ideal starting point for designing potent and selective kinase inhibitors.

Physicochemical Properties

A precise understanding of the scaffold's properties is fundamental for its application in medicinal chemistry.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₇Cl₂N₃ | [7] |

| Molecular Weight | 262.18 g/mol | [7] |

| CAS Number | 16154-72-6 (for the free base) | [8] |

| Appearance | Orange solid (free base) | [8] |

| Class | Aromatic Amine, Halogenated Aniline | [7][9] |

Synthesis of the Scaffold

The synthesis of this scaffold can be achieved through several established methods, the choice of which often depends on scale, cost, and available starting materials.

-

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a highly effective method for creating the aryl-piperazine bond. This reaction typically involves the palladium-catalyzed coupling of a di-halogenated aniline (e.g., 3-chloro-4-bromoaniline) with 4-methylpiperazine.[7]

-

Nucleophilic Aromatic Substitution (SNAr): A common laboratory-scale synthesis involves the reaction of 1-fluoro-2-chloro-4-nitrobenzene with N-methylpiperazine, followed by the reduction of the nitro group to an amine. A typical reduction can be achieved using hydrogen gas with a platinum(IV) oxide catalyst.[8]

-

Solvent-Free Synthesis: Green chemistry approaches have been developed that involve heating a precursor like 3-chloro-4-fluoroaniline with an excess of 4-methylpiperazine, which acts as both reactant and solvent.[7]

Mechanism of Action: Why This Scaffold Works

The success of the 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold is not accidental; it is rooted in the specific interactions its constituent parts make within the highly conserved ATP-binding site of protein kinases.

-

The Aniline Moiety (Hinge Binding): The aniline nitrogen is a critical pharmacophore. It acts as a hydrogen bond donor, forming one or more key hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme. This interaction is a primary anchoring point for many ATP-competitive inhibitors.[10]

-

The Chloro Group (Selectivity & Potency): The meta-positioned chloro group serves to modulate the electronics of the aniline ring and can engage in specific hydrophobic or halogen-bonding interactions within the ATP pocket, contributing to both binding affinity and selectivity against different kinases.[10]

-

The Methylpiperazine Group (Solubility & Vector for Extension): The N-methylpiperazine moiety is a common feature in many successful drugs. Its basic nitrogen atoms are typically protonated at physiological pH, which significantly enhances the aqueous solubility of the molecule—a crucial property for oral bioavailability.[11] Furthermore, it provides a convenient chemical handle or "vector" for extending the molecule into other regions of the ATP binding site or solvent-exposed areas to capture additional affinity and selectivity.

Protocol 1: Purity and Identity Confirmation via HPLC

Causality: Before any biological assay, it is imperative to confirm the purity and identity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard. Impurities can lead to false positives or inaccurate potency measurements. We recommend a core-shell column like the Kinetex EVO C18, which provides excellent resolution and peak shape, and is stable across a wide pH range (1-12), offering great flexibility for method development with amine-containing compounds. [12][13][14][15][16] Detailed Methodology:

-

System: Analytical HPLC or UHPLC system with UV and Mass Spectrometry detectors.

-

Column: Phenomenex Kinetex 2.6 µm EVO C18, 100 Å, 100 x 4.6 mm. [16]3. Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL of a 1 mg/mL sample in DMSO.

-

Detection: UV at 254 nm and 280 nm; MS in positive ion ESI mode.

-

Gradient:

Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |

-

Analysis: Integrate the peak area from the UV chromatogram to determine purity (%). Confirm the mass of the main peak corresponds to the expected molecular weight of the synthesized compound.

Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-Based)

Causality: The first step in biological characterization is to determine if the compound directly inhibits the enzymatic activity of the target kinase. Luminescence-based assays, such as the ADP-Glo™ assay, are highly sensitive, scalable, and avoid the safety and disposal issues of traditional radiometric assays. [1][4][17]The assay measures the amount of ADP produced in the kinase reaction; a decrease in signal in the presence of the inhibitor indicates successful target inhibition. [5] Detailed Methodology:

-

Materials: Target kinase, corresponding peptide substrate, ATP, test inhibitor, ADP-Glo™ Kinase Assay Kit (Promega or similar), white opaque 384-well plates. [5][18]2. Compound Preparation: Prepare a 10 mM stock of the test inhibitor in 100% DMSO. Perform an 11-point, 3-fold serial dilution in DMSO.

-

Kinase Reaction Setup (20 µL total volume):

-

In the 384-well plate, add 2 µL of the serially diluted compound or DMSO (as a control).

-

Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind the kinase.

-

Initiate the reaction by adding 8 µL of ATP solution (final concentration should be at or near the Kₘ for the specific kinase).

-

Incubate for 60 minutes at 30 °C.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition & Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Protocol 3: Cell-Based Target Engagement Assay (NanoBRET™)

Causality: A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability or rapid efflux. A target engagement assay directly measures whether the compound can enter a live cell and bind to its intended kinase target. The NanoBRET™ assay is a robust method that uses bioluminescence resonance energy transfer (BRET) to detect compound binding in the physiological context of an intact cell. [19] Detailed Methodology:

-

Cell Line: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to a NanoLuc® luciferase.

-

Assay Setup:

-

Plate the cells in a white, 96-well cell culture plate and allow them to attach overnight.

-

Remove the culture medium.

-

Add cells suspended in Opti-MEM® I Reduced Serum Medium containing the NanoBRET™ Tracer, which is a fluorescently-labeled ligand that also binds to the kinase's ATP site.

-

Immediately add the serially diluted test compound.

-

Incubate for 2 hours at 37 °C in a CO₂ incubator.

-

-

Detection:

-

Add NanoBRET™ Nano-Glo® Substrate to the wells.

-

Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer) separately.

-

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A successful inhibitor will displace the tracer from the kinase, leading to a decrease in the BRET signal. Plot the BRET ratio against inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

The 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride scaffold represents a cornerstone of modern kinase inhibitor design. Its inherent structural and chemical properties provide an optimal framework for achieving high-affinity binding to the kinase hinge region, while also offering solubility and avenues for further chemical modification. The legacy of blockbuster drugs like Imatinib and Dasatinib stands as a testament to its power. For researchers in the field, this scaffold remains a highly valuable starting point for the development of the next generation of targeted therapies. Future work will likely focus on decorating this core with novel chemical moieties to overcome acquired drug resistance, enhance selectivity profiles, and target newly validated kinases in a range of human diseases.

References

- This compound. (2023-08-15). Smolecule.

- How Does a Biochemical Kinase Assay Work? (2018-12-10). BellBrook Labs.

-

Dasatinib. Wikipedia. [Link]

- IMATINIB. (2014-09-10). New Drug Approvals.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research.

- Spotlight: Cell-based kinase assay form

- Phenomenex Kinetex EVO C18 Core-Shell Columns. LabRulez LCMS.

- KINASE PROFILING & SCREENING. Reaction Biology.

- Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine...

- Chemical structure of dasatinib.

- Methods for Detecting Kinase Activity. Cayman Chemical.

- Kinetex EVO C18 Core-Shell HPLC Columns. Labware E-shop.

- Kinase Assay Kit. Sigma-Aldrich.

- Kinase Activity Assays.

- Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv

- Application Notes and Protocols for Kinase Activity Assays. Benchchem.

-

Imatinib. PubChem. [Link]

- Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay.

- Kinetex EVO C18. Phenomenex.

-

Dasatinib. PubChem. [Link]

- Chemical structure of dasatinib.

- Kinetex EVO C18. Phenomenex.

- 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6. ChemicalBook.

- Structure of dasatinib complex. A, overview of the three-dimensional...

- Kinetex EVO C18 Column for Polar Analytes. Phenomenex.

- Study On The Synthetic Process Of Imatinib Mesyl

- Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Benchchem.

- Screening Ligands by X-ray Crystallography.

-

Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. [Link]

- X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PMC - NIH.

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.

- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.

- Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes.

- This compound. MySkinRecipes.

- Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)

- Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O.

- X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Journal of Medicinal Chemistry.

- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH.

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.

- Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.

Sources

- 1. Kinase Activity Assays [worldwide.promega.com]

- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 1052538-72-3 [smolecule.com]

- 8. 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6 [chemicalbook.com]

- 9. This compound [myskinrecipes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. labware-shop.com [labware-shop.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. Kinetex EVO C18 Column for Polar Analytes | Phenomenex [phenomenex.com]

- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. reactionbiology.com [reactionbiology.com]

The Strategic Role of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in Modern Oncology Drug Discovery: A Technical Guide

Abstract

In the landscape of oncology drug discovery, the relentless pursuit of selective and potent small molecule inhibitors has led to the identification of privileged scaffolds that serve as foundational frameworks for novel therapeutics. Among these, the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline moiety has emerged as a cornerstone in the design of numerous kinase inhibitors. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and strategic application of this scaffold in the development of targeted cancer therapies. We will explore its critical role in establishing key interactions within the ATP-binding pocket of oncogenic kinases, supported by a detailed case study of imidazo[4,5-b]pyridine-based dual Aurora/FLT3 kinase inhibitors. Furthermore, this guide offers field-proven, step-by-step protocols for the synthesis of the core aniline scaffold and its subsequent evaluation in relevant biochemical and cellular assays, providing researchers and drug development professionals with a comprehensive resource to leverage this important chemical entity in their own discovery programs.

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The deregulation of protein kinase activity is a hallmark of many cancers, making them one of the most important classes of drug targets in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and a key strategy in their design is the utilization of molecular scaffolds that can be readily synthesized and functionalized to achieve high affinity and selectivity for the target kinase. The 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold has proven to be a highly versatile and effective starting point for the development of such inhibitors.

The unique arrangement of a substituted aniline ring provides a crucial hydrogen-bonding motif that can interact with the hinge region of the kinase ATP-binding site. The chloro substituent offers a vector for modifying electronic properties and can occupy specific hydrophobic pockets, while the N-methylpiperazine group often enhances solubility and provides a handle for further chemical elaboration to improve pharmacokinetic properties and target engagement. This guide will delve into the nuanced role of this scaffold, providing both the theoretical underpinnings and practical methodologies for its application in oncology drug discovery.

The Molecular Blueprint: Role of the Scaffold in Kinase-Ligand Interactions

The efficacy of the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold lies in its ability to present key pharmacophoric features in a spatially favorable orientation for binding to the ATP pocket of various kinases.

-

Hinge Binding: The aniline nitrogen and the adjacent aromatic ring system are perfectly poised to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a fundamental anchoring point for many Type I and Type II kinase inhibitors.

-

Hydrophobic Interactions: The chloro group at the 3-position of the aniline ring can project into a hydrophobic pocket, contributing to the overall binding affinity and influencing selectivity between different kinases.

-

Solvent-Front Exposure: The 4-(4-methylpiperazin-1-yl) group typically extends towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing modifications aimed at enhancing aqueous solubility, a critical parameter for oral bioavailability. Furthermore, this moiety can be functionalized to pick up additional interactions with the protein surface or to fine-tune the physicochemical properties of the molecule.

The interplay of these features makes this aniline derivative a powerful starting point for fragment-based and lead-optimization campaigns targeting a diverse range of oncogenic kinases.

Case Study: Imidazo[4,5-b]pyridine-Based Dual Aurora/FLT3 Kinase Inhibitors

A compelling example of the utility of the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold can be found in the development of potent dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). Both Aurora kinases and FLT3 are implicated in the pathogenesis of various hematological malignancies, particularly acute myeloid leukemia (AML), making dual inhibition an attractive therapeutic strategy.

Researchers have successfully utilized a related scaffold, 3-fluoro-4-(4-methylpiperazin-1-yl)aniline, to synthesize a series of imidazo[4,5-b]pyridine derivatives with potent dual inhibitory activity.[1] The core aniline moiety serves as a key building block, providing the foundational interactions with the kinase hinge. The subsequent elaboration of the imidazo[4,5-b]pyridine core allows for the optimization of potency and selectivity against both Aurora and FLT3 kinases.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative compounds from this class, demonstrating the potent dual kinase inhibition achieved.

| Compound ID | Aurora-A (IC50, µM) | Aurora-B (IC50, µM) | Aurora-C (IC50, µM) | FLT3 (Kd, nM) | FLT3-ITD (Kd, nM) |

| 27e | 0.0075 | 0.048 | - | 6.2 | 38 |

| 31 | 0.042 | 0.198 | 0.227 | - | - |

| 51 | 0.015 | 0.025 | 0.019 | - | - |

Data sourced from multiple studies on imidazo[4,5-b]pyridine inhibitors.[1][2][3]

These low nanomolar to sub-micromolar IC50 and Kd values highlight the effectiveness of this scaffold in generating highly potent kinase inhibitors.

Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis of the core scaffold and for the in vitro and cellular evaluation of its derivatives.

Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

This protocol describes a reliable method for the synthesis of the title compound via nucleophilic aromatic substitution of 3-chloro-4-fluoroaniline with N-methylpiperazine.

Materials:

-

3-Chloro-4-fluoroaniline

-

N-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in DMSO, add N-methylpiperazine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 3-Chloro-4-(4-methylpiperazin-1-yl)aniline as a solid.

An alternative route involves the reduction of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine using a catalyst such as platinum(IV) oxide under a hydrogen atmosphere.[4]

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the in vitro potency of compounds against Aurora kinases.[5]

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kemptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of the respective Aurora kinase (e.g., 7 ng of Aurora A) in kinase buffer to each well.

-

Add 2 µL of a substrate/ATP mix (e.g., Kemptide and 25 µM ATP) to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular FLT3 Inhibition Assay (MTT Assay)